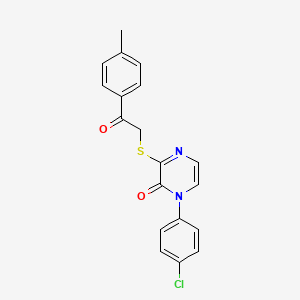

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-13-2-4-14(5-3-13)17(23)12-25-18-19(24)22(11-10-21-18)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHJCFZNALPYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

Attachment of the tolyl group: This can be done through nucleophilic substitution reactions or coupling reactions using tolyl derivatives.

Thioether formation:

Industrial Production Methods

In an industrial setting, the production of 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Sulfoxides and sulfones: Formed through oxidation reactions.

Alcohols and amines: Formed through reduction reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives (ME-1 to ME-6)

describes pyrazoline analogs (e.g., ME-3 : 1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one). Key differences include:

- Core Structure: ME-3 has a 4,5-dihydropyrazole ring (partially saturated), while the target compound features a fully unsaturated pyrazinone ring.

- Substituents : Both compounds share a 4-chlorophenyl group, but ME-3 includes a hydrazinyloxypropan-1-one side chain instead of the thioether-linked 2-oxo-p-tolyl ethyl group. The hydrazinyloxy group in ME-3 may enhance hydrogen-bonding capacity, whereas the thioether in the target compound could improve membrane permeability due to increased lipophilicity.

- Physicochemical Properties : ME-3 has a molecular weight of 372.85 g/mol and TLC Rf = 0.40, suggesting moderate polarity. The target compound’s molecular weight and polarity are likely higher due to the p-tolyl and thioether substituents, though direct data are unavailable .

Pyrazin-2(1H)-one Derivatives

highlights 3-(4-chlorophenyl)-1-isobutylpyrazin-2(1H)-one , a structural analog with an isobutyl group at position 1. Comparisons include:

- Biological Relevance: Pyrazinone derivatives in are noted for stimulating insulin secretion, suggesting the core structure’s versatility. The target compound’s thioether substituent may redirect its activity toward antimicrobial or anticancer applications, as seen in related sulfur-containing compounds .

Indole-Pyrazolone Hybrids

discusses 3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (3b) , an indole-pyrazolone hybrid. Key contrasts:

- Heterocyclic System: The indole moiety in 3b provides a planar aromatic system, whereas the pyrazinone core in the target compound offers a less rigid structure with two nitrogen atoms. This difference may affect binding to biological targets like kinases or DNA.

- Biological Activity: Compound 3b and its derivatives exhibit anticancer activity, whereas the target compound’s thioether and p-tolyl groups may confer antifungal properties, as seen in structurally related azetidinone-thiourea derivatives () .

Thioether-Containing Analogs

describes 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, which shares a thioether-like linkage and p-tolyl group. Comparisons include:

- Electronic Effects : The target compound’s thioether is neutral, while the analog’s imidazolium group introduces a positive charge, significantly altering solubility and electrostatic interactions.

Biological Activity

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazinone core substituted with a chlorophenyl group and a thioether moiety. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one. The compound was evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study by Xia et al., the compound exhibited significant growth inhibition in cancer cell lines with an IC50 value of approximately 49.85 μM, indicating its potential as an antitumor agent . The mechanism of action appears to involve induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one | A549 | 49.85 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | 0.95 |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 | 7.01 |

Antimicrobial Activity

The antimicrobial properties of the compound were assessed in vitro against various pathogens. The results indicated that it possesses significant antibacterial activity.

Case Study: Antimicrobial Evaluation

A study conducted on derivatives of pyrazole showed that the compound demonstrated minimum inhibitory concentrations (MICs) between 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity . The compound's ability to inhibit biofilm formation further enhances its therapeutic potential against resistant bacterial strains.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to exhibit such activities through various mechanisms, including inhibition of cyclooxygenase enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.